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Compound Name: Arginyl-glycyl-aspartyl-valine

Cat. No.: B1311734 Get Quote

For Researchers, Scientists, and Drug Development Professionals

The Arg-Gly-Asp-Val (RGDV) peptide is a member of the extensive RGD family of peptides,

which are crucial players in cell-extracellular matrix (ECM) interactions. This guide provides an

in-depth analysis of the RGDV sequence, its structural characteristics, its interaction with

integrin receptors, and the downstream signaling events that these interactions trigger. The

information presented herein is intended to be a valuable resource for researchers and

professionals involved in drug discovery and development, particularly in the fields of oncology,

angiogenesis, and thrombosis.

RGDV Peptide: Core Sequence and Structure
The RGDV peptide is a tetrapeptide with the sequence Arginine-Glycine-Aspartic Acid-Valine.

The defining feature of this and other RGD peptides is the RGD motif, which serves as a

primary recognition site for a significant portion of the integrin family of cell surface receptors.[1]

Integrins are heterodimeric transmembrane receptors, composed of α and β subunits, that

mediate cell adhesion, migration, proliferation, and survival.[1]

The linear RGDV peptide is a relatively flexible molecule. Its conformation in solution is not

fixed and can be influenced by the local environment. The biological activity of RGD peptides is

highly dependent on the presentation and conformation of the RGD motif, which is influenced

by the flanking amino acid residues.[1] While linear peptides like RGDV are active, cyclization

is a common strategy to enhance binding affinity and selectivity for specific integrin subtypes.

[1] Molecular dynamics simulations and NMR spectroscopy are powerful tools used to study
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the conformational dynamics of RGD peptides and their interactions with integrins.[2][3][4][5][6]

[7]

Chemical and Physical Properties of RGDV:

Property Value

Sequence Arg-Gly-Asp-Val

Molecular Formula C17H31N7O7

Molecular Weight 445.47 g/mol

CAS Number 93674-99-8

Integrin Binding Affinity and Specificity
The RGDV peptide, through its RGD motif, binds to several integrin subtypes, with varying

affinities. This interaction is fundamental to the peptide's biological activity, including its ability

to inhibit platelet aggregation and cell adhesion. The affinity of RGD peptides for different

integrins is often quantified by the half-maximal inhibitory concentration (IC50), which

represents the concentration of the peptide required to inhibit 50% of the binding of a natural

ligand to the integrin.

While specific IC50 values for the RGDV tetrapeptide are not extensively reported in a

comparative manner, the following table presents representative IC50 values for closely related

linear RGD peptides against various integrin subtypes. This data provides a valuable reference

for the expected binding profile of RGDV.

Table 1: Representative IC50 Values of Linear RGD Peptides for Various Integrin Subtypes[8]
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Integrin Subtype Ligand IC50 (nM)

αvβ3 GRGDSPK 12.2

RGD 89

αvβ5 GRGDS 167

RGD 580

α5β1 GRGDSP 34

RGDS 335

αvβ6 GRGDS >10,000

αvβ8 GRGDS >10,000

αIIbβ3 GRGDS >10,000

Note: This table is a summary of data for various linear RGD peptides and serves as a general

guide. The binding affinity of RGDV may vary.

RGDV-Integrin Signaling Pathway
The binding of RGDV to integrins initiates a cascade of intracellular signaling events that

regulate cellular processes such as adhesion, migration, and survival. A key initial event is the

clustering of integrins, which leads to the recruitment and activation of non-receptor tyrosine

kinases, most notably Focal Adhesion Kinase (FAK) and Src.[9][10][11][12]

The general sequence of events in the RGDV-integrin signaling pathway is as follows:

Ligand Binding and Integrin Clustering: RGDV binds to the extracellular domain of integrins,

inducing a conformational change and promoting the clustering of integrin receptors on the

cell surface.

FAK Autophosphorylation: The clustering of integrins brings FAK molecules into close

proximity, leading to their autophosphorylation on tyrosine residue 397 (Y397).[10]

Src Recruitment and Activation: The phosphorylated Y397 on FAK serves as a docking site

for the SH2 domain of Src kinase.[10] This interaction leads to the activation of Src.
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FAK-Src Complex Formation and Downstream Signaling: The activated FAK-Src complex

phosphorylates a multitude of downstream substrates, including paxillin and p130Cas.[9]

This phosphorylation cascade triggers various signaling pathways, including the RAS-ERK

pathway, which ultimately influences gene expression and cellular behavior.[12]
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Caption: RGDV-Integrin signaling cascade.

Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the

interaction of RGDV peptides with integrins.

Solid-Phase Integrin Binding Assay
This assay is used to determine the binding affinity of RGDV to specific integrin subtypes.

Materials:

96-well ELISA plates

Purified recombinant human integrins (e.g., αvβ3, αvβ5)

Extracellular matrix proteins (e.g., vitronectin, fibronectin)

RGDV peptide and other competitor peptides

Biotinylated secondary antibody
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Streptavidin-horseradish peroxidase (HRP)

HRP substrate (e.g., TMB)

Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

Blocking buffer (e.g., 1% BSA in PBS)

Wash buffer (e.g., 0.05% Tween 20 in PBS)

Procedure:

Plate Coating: Coat the wells of a 96-well plate with an ECM protein (e.g., 10 µg/mL

vitronectin in coating buffer) overnight at 4°C.

Blocking: Wash the plate with wash buffer and block non-specific binding sites with blocking

buffer for 2 hours at room temperature.

Competition Reaction: Add a constant concentration of the purified integrin receptor to each

well, along with varying concentrations of the RGDV peptide (or other competitor peptides).

Incubate for 2-3 hours at room temperature.

Detection: Wash the plate and add a biotinylated secondary antibody that recognizes the

integrin. Incubate for 1 hour at room temperature.

Signal Amplification: Wash the plate and add streptavidin-HRP. Incubate for 30 minutes at

room temperature.

Substrate Addition: Wash the plate and add the HRP substrate. Allow the color to develop.

Measurement: Stop the reaction with a stop solution (e.g., 2N H2SO4) and measure the

absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.

Data Analysis: Plot the absorbance against the log of the competitor concentration and fit the

data to a sigmoidal dose-response curve to determine the IC50 value.
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Caption: Workflow for a solid-phase integrin binding assay.
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Cell Adhesion Assay
This assay measures the ability of RGDV to inhibit cell adhesion to an ECM-coated surface.

Materials:

96-well tissue culture plates

Extracellular matrix proteins (e.g., fibronectin, vitronectin)

Cell line expressing the integrin of interest (e.g., U87MG cells for αvβ3)

RGDV peptide and control peptides

Serum-free cell culture medium

Crystal violet solution (0.5% in 20% methanol)

Solubilization buffer (e.g., 1% SDS)

Procedure:

Plate Coating: Coat the wells of a 96-well plate with an ECM protein (e.g., 10 µg/mL

fibronectin in PBS) for 1-2 hours at 37°C.

Blocking: Wash the wells with PBS and block with 1% BSA in serum-free medium for 1 hour

at 37°C.

Cell Preparation: Harvest cells and resuspend them in serum-free medium.

Inhibition: Pre-incubate the cells with varying concentrations of the RGDV peptide or a

control peptide for 30 minutes at 37°C.

Cell Seeding: Add the cell suspension to the coated wells and incubate for 1-2 hours at 37°C

to allow for cell adhesion.

Washing: Gently wash the wells with PBS to remove non-adherent cells.
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Staining: Fix the adherent cells with methanol and stain with crystal violet solution for 10-15

minutes.

Solubilization: Wash the wells with water to remove excess stain and then solubilize the

bound dye with a solubilization buffer.

Quantification: Measure the absorbance of the solubilized dye at a wavelength of 570-590

nm using a microplate reader. The absorbance is proportional to the number of adherent

cells.

Data Analysis: Plot the percentage of cell adhesion against the peptide concentration to

determine the concentration at which RGDV inhibits cell adhesion.

Conclusion
The RGDV peptide is a valuable tool for studying integrin-mediated cellular processes. Its

ability to selectively interact with certain integrin subtypes makes it a lead candidate for the

development of targeted therapeutics. This guide has provided a comprehensive overview of

the RGDV peptide, from its fundamental sequence and structure to its complex role in cell

signaling. The detailed experimental protocols and data presented herein should serve as a

practical resource for researchers and developers in the ongoing exploration of RGD-based

technologies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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